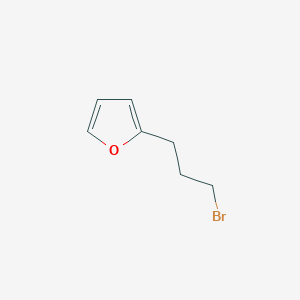

2-(3-Bromopropyl)furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromopropyl)furan is a chemical compound with the molecular formula C7H9BrO . It’s a member of the furan family, which are aromatic heterocycles containing a five-membered ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of furan compounds, including this compound, has been a subject of interest in organic chemistry . One common method is the Paal-Knorr Furan Synthesis, which involves the dehydration of a 1,4-dicarbonyl compound . Another method involves the synthesis of this compound from Furan and 1,3-Dibromopropane .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a bromopropyl group . The average mass of the molecule is 189.050 Da, and the monoisotopic mass is 187.983673 Da .Chemical Reactions Analysis

Furan compounds, including this compound, are known for their reactivity. They can undergo various chemical reactions, including Diels–Alder reactions . In these reactions, furan acts as a diene and reacts with a dienophile to form a cyclic compound .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization :

- Furan derivatives, including those related to 2-(3-Bromopropyl)furan, have been utilized in various chemical syntheses and functionalizations. For instance, furan was deprotonated to form lithium arylmagnesates, which were then employed in cross-coupling reactions with 2-bromopyridine (Mongin et al., 2005). Similarly, the synthesis and substitution of 2-bromo-3-aroyl-benzo[b]furans from accessible precursors have been developed, showcasing the versatility of bromo groups in furan derivatives (Gill et al., 2008).

Materials Science and Corrosion Inhibition :

- In materials science, furan derivatives have been investigated for their potential as corrosion inhibitors. A study on the efficiency of three furan derivatives, including 2-(p-toluidinylmethyl)-5-bromo furan, as corrosion inhibitors for mild steel in hydrochloric acid solutions, highlights their effectiveness even at low concentrations (Khaled & El-maghraby, 2014).

Organic Chemistry and Catalysis :

- The field of organic chemistry has seen the use of furan derivatives in catalytic processes. For example, the development of a Co(III) catalyst for the synthesis of N-aryl-2H-indazoles and furans by C–H bond functionalizations showcases the utility of furan derivatives in catalysis (Hummel & Ellman, 2014).

Antimicrobial Research :

- Furan derivatives have been researched for their antimicrobial properties. A study on 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) explored its antibacterial activity and the impact of its conversion products, emphasizing the potential of bromo-furan compounds in antimicrobial applications (Allas et al., 2016).

Environmental Science :

- In environmental science, the occurrence and reactions of furans, including halogenated furans like 3-bromofuran, in natural settings such as hypersaline environments have been documented. This research contributes to understanding the atmospheric and environmental implications of furan compounds (Krause et al., 2013).

Orientations Futures

The future directions for the study and application of 2-(3-Bromopropyl)furan could involve further exploration of its synthesis methods, reactivity, and potential applications. Furan compounds are important building blocks in organic chemistry and have potential applications in the synthesis of new fuels and polymer precursors .

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

The mode of action of 2-(3-Bromopropyl)furan involves its interaction with its targets, resulting in changes at the molecular level. The compound is likely to undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Furan-containing compounds have been explored for their potential in bioconversion processes . These processes propose lower cost and low environmental impact methods for the production of valuable chemicals .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Propriétés

IUPAC Name |

2-(3-bromopropyl)furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGJOLNIKPMEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)

![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)

![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)

![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)

![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2797203.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)